

Tiagabine Oral Suspensions: Application Notes and Stability Protocols

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Compound Focus: Tiagabine Hydrochloride

CAS No.: 145821-59-6

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Introduction and Background

Tiagabine hydrochloride is an antiepileptic drug approved as an adjunctive therapy for refractory partial seizures. A significant challenge in pediatric and geriatric care is the absence of a commercially available liquid dosage form, as many patients, particularly young children, are unable to swallow tablets and require doses titrated to body weight. [1] This necessitates the **extemporaneous compounding** of oral liquid formulations from available solid dosage forms. The **chemical stability** of these preparations is paramount for ensuring patient safety and therapeutic efficacy. This document consolidates the available stability data and provides detailed experimental protocols for researchers and drug development professionals to assess and validate tiagabine suspensions. [2]

Stability Data Summary

Stability studies indicate that tiagabine suspensions remain stable for clinically useful durations, with refrigerated conditions generally favoring longer shelf-life.

Table 1: Stability of Tiagabine 1 mg/mL in Different Vehicles [1] [3]

Vehicle Formulation	Storage Temperature	Duration of Stability ($\geq 90\%$ potency)	Duration of Stability ($\geq 95\%$ potency)
Ora-Plus:Ora-Sweet (1:1)	4°C (Refrigeration)	91 days	91 days
	25°C (Room Temperature)	70 days	Not specified
1% Methylcellulose:Simple Syrup, NF (1:6)	4°C (Refrigeration)	91 days	91 days
	25°C (Room Temperature)	42 days	Not specified

Table 2: Stability of Higher Concentration Tiagabine Suspensions [4]

Concentration	Storage Temperature	Duration of Stability (Retention of $\geq 90\%$ potency)
2 mg/mL (in Ora-Plus:Ora-Sweet 1:1)	3-5°C (Refrigeration)	40 days
	23-25°C (Room Temperature)	61 days
6 mg/mL (in Ora-Plus:Ora-Sweet 1:1)	3-5°C (Refrigeration)	61 days
	23-25°C (Room Temperature)	61 days

Experimental Protocols

Compounding Protocol for Tiagabine 1 mg/mL Suspension

This protocol is adapted from the stability study by Nahata & Morosco (2003). [1] [3]

- **Materials:**

- **Active Pharmaceutical Ingredient (API):** Tiagabine 4 mg or 12 mg tablets.
- **Vehicles:** Ora-Plus and Ora-Sweet **OR** 1% Methylcellulose and Simple Syrup, NF.
- **Equipment:** Analytical balance, mortar and pestle, amber plastic prescription oral bottles, calibrated measuring cylinder, and a pH meter.

- **Methodology:**

- **Calculate** the total amount of tiagabine required based on the desired final volume and concentration (1 mg/mL).
- **Trituration:** Using a mortar and pestle, finely crush the calculated number of tablets into a uniform powder.
- **Levigate:** Add a small amount of the chosen vehicle to the powder and triturate to form a smooth, lump-free paste.
- **Geometric Dilution:** Gradually incorporate the remaining vehicle while triturating to ensure uniform distribution of the API.
- **Vehicle Mixing:**
 - For **Ora-Based Suspension:** Use a 1:1 ratio of Ora-Plus to Ora-Sweet as the vehicle.
 - For **Methylcellulose-Based Suspension:** Use a 1:6 ratio of 1% Methylcellulose to Simple Syrup, NF as the vehicle.
- **Transfer:** Quantitatively transfer the suspension to an amber plastic prescription bottle.
- **Label:** Label the container with "Shake Well Before Use," drug concentration, compounding date, beyond-use date, and storage conditions.

Stability-Indicating HPLC Assay Protocol

The following high-performance liquid chromatography (HPLC) method is critical for validating stability. [4]

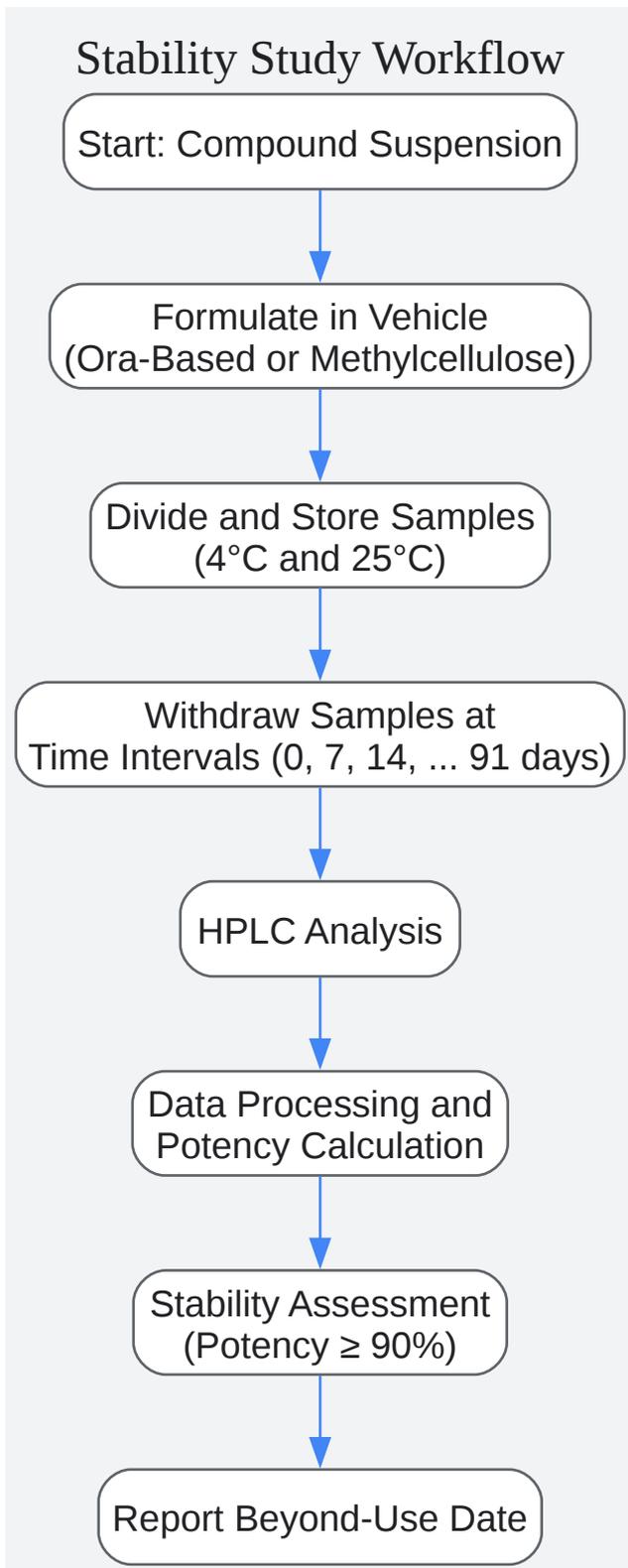
- **Chromatographic Conditions:**

- **Column:** Reverse-phase C18 column.
- **Mobile Phase:** Gradient mixture of acetonitrile and aqueous phosphoric acid.
- **Flow Rate:** 2.75 mL/minute.
- **Detection:** Ultraviolet (UV) spectrophotometer at 254 nm.
- **Injection Volume:** 10-20 µL.

- **Internal Standard:** Propylparaben.
- **Sample Preparation:**
 - Dilute the tiagabine suspension appropriately with the mobile phase or a suitable solvent.
 - Filter the diluted sample through a 0.45 µm membrane filter before injection into the HPLC system.
- **Analysis:**
 - The retention time for tiagabine is approximately 8.4 minutes, and for the internal standard (propylparaben) it is 8.6 minutes. [4]
 - The appearance of new peaks indicates the formation of degradation products.
 - The method should be validated for specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).

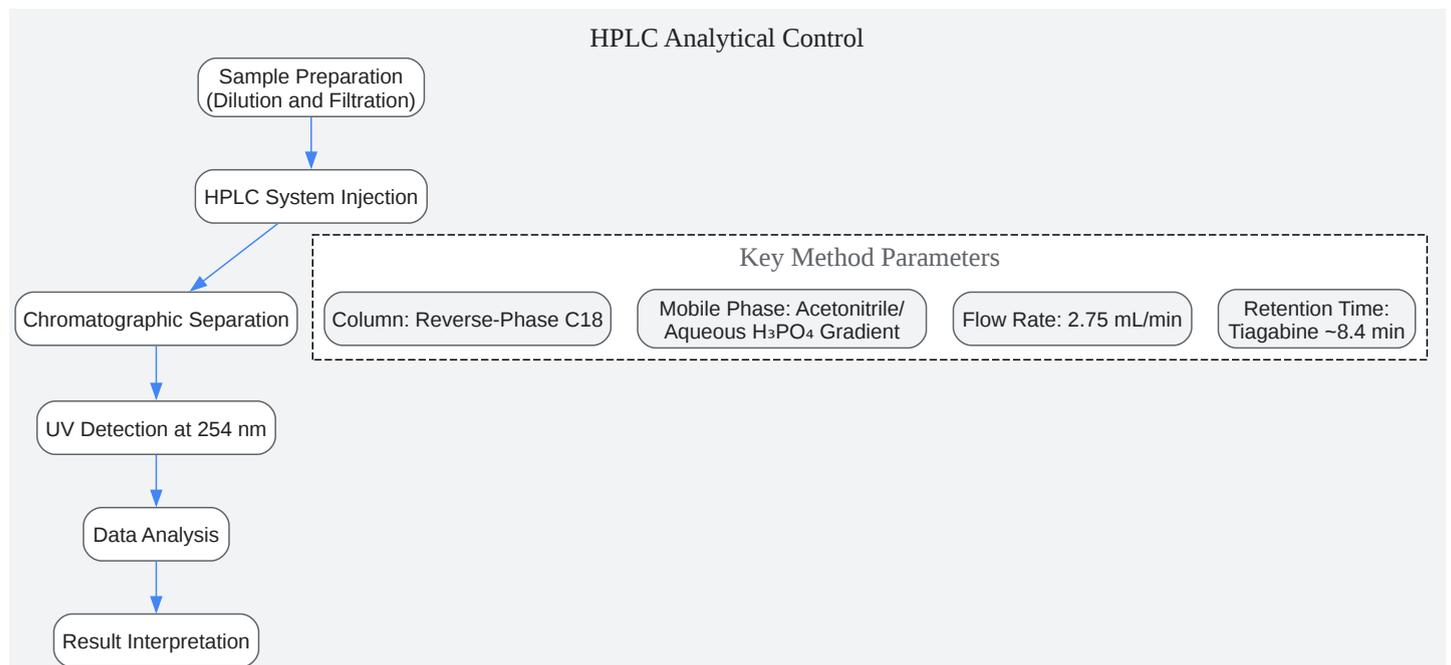
Workflow and Analytical Methodology

The process from compounding to stability assessment involves a logical sequence of steps to ensure the quality and safety of the final preparation. The following diagram visualizes the stability study workflow and the concurrent analytical control process.



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The core of the stability assessment is a stability-indicating HPLC method, which separates tiagabine from its degradation products. The method's specificity is crucial for accurate quantification.



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Critical Discussion and Best Practices

- **Formulation Selection: Ora-Plus:Ora-Sweet (1:1)** is the preferred vehicle based on the data, demonstrating superior stability at room temperature compared to the methylcellulose-based syrup. [1] This is likely due to the optimized pH and suspending properties of proprietary vehicles.

- **Storage Recommendations:** For the 1 mg/mL concentration, **refrigeration at 4°C is recommended** to achieve a beyond-use date of up to 91 days (3 months). If room temperature storage is necessary, the Ora-based suspension is stable for 70 days, while the methylcellulose-syrup suspension should be used within 42 days. [1] [3]
- **Physical Stability:** Monitor the suspension for changes in color, odor, and uniformity. One study noted that suspensions stored at 23-25°C became slightly discolored (turning slightly gray) after 30 days, though this was not correlated with a significant loss of potency. [4]
- **Container:** Studies stored the suspensions in **plastic prescription bottles**, which are suitable for clinical use. [1]
- **Quality Control:** The compounding process should be standardized, and the final product should undergo quality control checks, preferably using a **stability-indicating assay** like the HPLC method described, to ensure potency and purity before dispensing. [4] [5]

Conclusion

Extemporaneously compounded tiagabine oral suspensions provide a viable and stable alternative for patients who cannot swallow tablets. Stability is maximized in Ora-Plus:Ora-Sweet vehicles under refrigerated conditions, with a shelf-life of up to three months. The provided protocols for compounding and HPLC analysis offer a framework for researchers and pharmacists to ensure the preparation of safe, stable, and effective dosage forms, thereby addressing a critical need in personalized patient care.

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